5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone
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Overview
Description
5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitrophenyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone typically involves multiple steps, including the formation of the triazine ring and the introduction of the methoxyphenyl and nitrophenyl groups. Common synthetic routes may include:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Group: This step may involve the use of methoxy-substituted benzene derivatives and suitable coupling reagents.
Addition of the Nitrophenyl Group: This can be done using nitro-substituted aromatic compounds and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-1,2,4-triazin-3-amine
- 5-(4-methoxyphenyl)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,2,4-triazin-3-amine
Uniqueness
The uniqueness of 5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C21H16N6O4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C21H16N6O4/c1-30-17-7-5-14(6-8-17)19-13-23-26-21(24-19)25-22-12-18-9-10-20(31-18)15-3-2-4-16(11-15)27(28)29/h2-13H,1H3,(H,24,25,26)/b22-12+ |
InChI Key |
CPVUJBKNSIFPSP-WSDLNYQXSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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